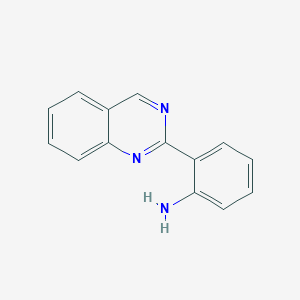

2-(Quinazolin-2-YL)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Quinazolin-2-YL)anilina es un compuesto que pertenece a la familia de las quinazolinas, conocida por sus diversas actividades biológicas y su papel significativo en la química medicinal. Los derivados de quinazolina son ampliamente estudiados debido a sus potenciales aplicaciones terapéuticas, incluidas las propiedades antibacterianas, anticancerígenas, antiinflamatorias y antivirales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 2-(Quinazolin-2-YL)anilina normalmente implica la ciclización de 2-aminobenzonitrilo con varios reactivos. Un método común incluye la reacción de 2-aminobenzonitrilo con formamida en condiciones ácidas para obtener el núcleo de quinazolina, seguido de una funcionalización adicional para introducir el grupo anilina .

Métodos de producción industrial: La producción industrial de derivados de quinazolina a menudo emplea reacciones catalizadas por metales, como el uso de catalizadores de rutenio o manganeso, para facilitar la formación del anillo de quinazolina. Estos métodos están optimizados para obtener un alto rendimiento y pureza, lo que los hace adecuados para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Quinazolin-2-YL)anilina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de quinazolinona.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolina para producir diferentes análogos.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en el anillo de quinazolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan catalizadores como paladio sobre carbón (Pd/C) para las reacciones de hidrogenación.

Sustitución: Se utilizan reactivos como halógenos y cloruros de sulfonilo en condiciones ácidas o básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de quinazolinona, quinazolinas sustituidas y varios compuestos de anilina funcionalizados .

Aplicaciones Científicas De Investigación

2-(Quinazolin-2-YL)anilina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de quinazolina más complejos.

Biología: El compuesto se estudia por su potencial como inhibidor enzimático y su papel en varias vías biológicas.

Medicina: Los derivados de quinazolina, incluida la 2-(Quinazolin-2-YL)anilina, se investigan por sus propiedades anticancerígenas, antibacterianas y antiinflamatorias.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y agroquímicos debido a sus versátiles propiedades químicas

Mecanismo De Acción

El mecanismo de acción de la 2-(Quinazolin-2-YL)anilina implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función. Esta inhibición puede conducir a varios efectos terapéuticos, como la reducción de la inflamación o la inhibición del crecimiento de células cancerosas .

Compuestos similares:

Quinazolinona: Similar en estructura pero con un grupo carbonilo en la posición C-2.

Quinazolina: El compuesto padre sin el grupo anilina.

2-Aminobenzonitrilo: Un precursor en la síntesis de 2-(Quinazolin-2-YL)anilina.

Singularidad: 2-(Quinazolin-2-YL)anilina es única debido a su patrón específico de sustitución, que confiere distintas actividades biológicas y reactividad química. Su capacidad de sufrir diversas transformaciones químicas y sus potenciales aplicaciones terapéuticas la convierten en un compuesto valioso en la química medicinal .

Comparación Con Compuestos Similares

Quinazolinone: Similar in structure but with a carbonyl group at the C-2 position.

Quinazoline: The parent compound without the aniline group.

2-Aminobenzonitrile: A precursor in the synthesis of 2-(Quinazolin-2-YL)aniline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Actividad Biológica

2-(Quinazolin-2-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinazoline ring fused with an aniline moiety. This unique structure contributes to its biological activity. The molecular formula is C10H8N4 with a molecular weight of approximately 184.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N4 |

| Molecular Weight | 184.20 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including lung (A549), stomach (MGC-803), and liver (HepG2) cancer cells. The compound showed IC50 values comparable to established anticancer agents like gefitinib and sorafenib, indicating its potential as a therapeutic agent against these malignancies .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2, a critical pathway in cancer cell proliferation . Additionally, it may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

Apart from its anticancer properties, this compound also exhibits antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 5 μM .

- Structure-Activity Relationship (SAR) : Research focused on modifying the quinazoline core to enhance its biological activity revealed that specific substitutions at the aniline position could improve potency against cancer cells. For instance, compounds with halogen substituents demonstrated increased inhibitory effects on cell proliferation compared to their non-substituted counterparts .

Comparative Analysis

A comparative analysis of various quinazoline derivatives indicates that while many exhibit similar biological activities, this compound stands out due to its dual action against both cancerous cells and microbial pathogens.

| Compound | Anticancer IC50 (μM) | Antimicrobial Activity |

|---|---|---|

| This compound | ~5 | Moderate |

| Compound A | ~10 | High |

| Compound B | ~15 | Low |

Propiedades

Fórmula molecular |

C14H11N3 |

|---|---|

Peso molecular |

221.26 g/mol |

Nombre IUPAC |

2-quinazolin-2-ylaniline |

InChI |

InChI=1S/C14H11N3/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H,15H2 |

Clave InChI |

OAIHYVNGUNIASU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.